cis-3-Hexenyl phenylacetate chemical properties and structure
cis-3-Hexenyl phenylacetate chemical properties and structure
An In-depth Technical Guide to cis-3-Hexenyl phenylacetate
Introduction: The Essence of Green Freshness
cis-3-Hexenyl phenylacetate is an organic ester that holds a significant position in the palette of flavorists and perfumers. Chemically, it is the ester of cis-3-hexenol (a "leaf alcohol") and phenylacetic acid. Its olfactory profile is predominantly characterized by powerful and natural green notes, often described as having floral (rose), honey, and waxy undertones.[1][2] This unique combination allows it to impart a fresh, vibrant, and natural "cut-grass" or leafy character to a wide array of products.[3] In the fragrance industry, it serves as a key component for building realistic floral and green accords, while in the flavor sector, it enhances fruit profiles, particularly in apple, pear, and tropical blends, adding a layer of freshness that prevents flavors from seeming overly synthetic.[3][4] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of cis-3-Hexenyl phenylacetate are critical for its application, storage, and handling. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [1][5] |
| Molecular Weight | 218.29 g/mol | [5][6] |
| CAS Number | 42436-07-7 | [5][6] |
| Appearance | Colorless, slightly viscous liquid | [1][7] |
| Odor Profile | Green, floral, honey, waxy, sweet, rosy-mossy | [1][2][7] |
| Boiling Point | 292-299 °C at 760 mmHg | [1][6][7] |
| Density | ~0.992 - 1.004 g/mL at 25 °C | [1][7] |
| Refractive Index | ~1.497 - 1.504 at 20 °C | [1][7] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [7] |
| Flash Point | ~104.44 °C (220 °F) | [1] |
| FEMA Number | 3633 | [6] |
Molecular Structure and Identification
cis-3-Hexenyl phenylacetate is classified as a benzene and substituted derivative, containing a monocyclic benzene ring system.[5] The "cis" (or "Z") configuration of the double bond in the hexenyl moiety is crucial for its characteristic odor profile.
-
IUPAC Name: (3Z)-hex-3-en-1-yl 2-phenylacetate[5]
-
Linear Formula: C₆H₅CH₂CO₂CH₂CH₂CH=CHC₂H₅[6]
-
SMILES: CC\C=C/CCOC(=O)CC1=CC=CC=C1[5]
-
InChI: 1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3-[6]
The structure consists of a phenylacetyl group attached via an ester linkage to a cis-3-hexenol backbone. This combination of an aromatic ring and an aliphatic chain with a cis-double bond defines its unique sensory and chemical properties.
Synthesis and Purification
The most common and direct method for synthesizing cis-3-Hexenyl phenylacetate is through the esterification of phenylacetic acid or its derivatives with cis-3-hexenol. A standard laboratory procedure involves the reaction of phenylacetyl chloride with cis-3-hexenol.
Causality in Synthesis Design
The choice of reagents and conditions is dictated by chemical principles aimed at maximizing yield and purity.
-
Phenylacetyl Chloride: As an acid chloride, it is much more reactive than phenylacetic acid itself, allowing the reaction to proceed under milder conditions and without the need for strong acid catalysts that could potentially cause isomerization of the delicate cis-double bond.
-
Pyridine: This base serves a dual purpose. It acts as a catalyst and, more importantly, as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl is critical as it shifts the equilibrium towards the product side and prevents potential acid-catalyzed side reactions.[7]
-
Inert Diluent (e.g., Toluene or Diethyl Ether): The use of a solvent helps to control the reaction temperature, ensures proper mixing of the reactants, and can facilitate easier workup.
Experimental Workflow: Synthesis of cis-3-Hexenyl phenylacetate
Caption: Synthesis workflow for cis-3-Hexenyl phenylacetate.
Detailed Synthesis Protocol
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Charging Reactants: To the flask, add cis-3-hexenol (1.0 eq), pyridine (1.1 eq), and an inert solvent such as diethyl ether.
-
Addition: While stirring and maintaining the temperature at 0-5 °C, add phenylacetyl chloride (1.05 eq) dropwise from the dropping funnel. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure cis-3-Hexenyl phenylacetate.[7]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of cis-3-Hexenyl phenylacetate is paramount, especially for its use in consumer products. The primary analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideally suited for this compound due to its volatility and thermal stability. GC separates the components of a sample, while MS provides structural information for identification.
-
Rationale: This technique can effectively separate the cis-isomer from its trans-isomer and other potential impurities, such as unreacted starting materials or byproducts. The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule. The NIST Mass Spectrometry Data Center provides a reference spectrum for cis-3-Hexenyl phenylacetate.[8]
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like hexane or dichloromethane.
-
Instrumentation: Use a GC system equipped with a mass selective detector (MSD).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. Column dimensions might be 30 m x 0.25 mm x 0.25 µm.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen[9]
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C
-
-
Data Analysis: Identify the cis-3-Hexenyl phenylacetate peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[8] Quantify purity by peak area percentage.
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups: a strong C=O stretching band for the ester (~1735 cm⁻¹), C-O stretching bands, and peaks corresponding to the aromatic C=C bonds of the phenyl group and the aliphatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the cis-geometry of the double bond through characteristic coupling constants and chemical shifts of the vinylic protons.
Industrial Applications
The unique sensory profile of cis-3-Hexenyl phenylacetate makes it a valuable ingredient in both the fragrance and flavor industries.
-
Fragrance Industry: It is used to impart a natural, leafy freshness to perfumes, cosmetics, lotions, and hair care products.[1][3] It excels in creating delicate floral scents like lily of the valley and lilac, and for providing authentic green top notes.[10][11] Its substantivity is moderate, lasting approximately 171 hours on a smelling strip.[1]
-
Flavor Industry: In flavors, it adds fruity-green nuances.[3] It is particularly effective in honey, pear, cabbage, and onion flavors.[1] At concentrations around 15 ppm, it imparts waxy, green, and floral notes with hints of vegetable and melon.[1][7]
Safety and Handling
While not considered highly hazardous, proper industrial hygiene and safety practices are essential when handling cis-3-Hexenyl phenylacetate.[3]
-
Toxicity: The compound has a low acute toxicity, with an oral LD50 in rats and a dermal LD50 in rabbits both reported as >5000 mg/kg.[1]
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing to prevent direct contact.[3][12]
-
Irritation: It may cause skin and serious eye irritation.[12] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, light, and ignition sources.[3]
Conclusion
cis-3-Hexenyl phenylacetate is a well-characterized specialty chemical with significant value in the formulation of consumer products. Its distinct green and floral-honey aroma, underpinned by its specific molecular structure, provides a natural freshness that is difficult to replicate. A thorough understanding of its chemical properties, synthesis via esterification, and proper analytical verification by methods like GC-MS ensures its effective and safe application. For researchers and developers, it remains a key ingredient for creating authentic and vibrant sensory experiences in fragrances and foods.
References
-
FooDB. (2018). Showing Compound cis-3-Hexenyl phenylacetate (FDB017579). Retrieved from FooDB database. [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from The Good Scents Company Information System. [Link]
-
ADVANCEAROMATIC. (2026). The Role of Cis-3-Hexenyl Acetate in Captivating Fragrances and Flavors. Retrieved from ADVANCEAROMATIC. [Link]
-
Perfumer & Flavorist+. (2020). Flavor Bites: cis-3-Hexenyl acetate. Retrieved from Perfumer & Flavorist+. [Link]
-
PubChem. (n.d.). cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388. Retrieved from PubChem. [Link]
-
Olfactorian. (n.d.). cis-3-Hexenyl Acetate | Perfume Material. Retrieved from Olfactorian. [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-3-Hexenyl phenyl acetate (CAS 42436-07-7). Retrieved from Cheméo. [Link]
-
Harrison Joseph. (n.d.). cis-3-Hexenyl Phenylacetate. Retrieved from Harrison Joseph. [Link]
-
NIST. (n.d.). cis-3-Hexenyl phenyl acetate. Retrieved from NIST WebBook. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - cis-3-Hexenyl phenylacetate. Retrieved from Angene Chemical. [Link]
-
Agilent. (2020). Optimized PAH Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. Retrieved from Agilent Technologies. [Link]
Sources
- 1. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. Cis-3-hexenyl Phenylacetate | 42436-07-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. nbinno.com [nbinno.com]
- 5. Showing Compound cis-3-Hexenyl phenylacetate (FDB017579) - FooDB [foodb.ca]
- 6. 顺式-3-己烯醇苯乙酸酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. cis-3-Hexenyl phenylacetate | 42436-07-7 [chemicalbook.com]
- 8. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. olfactorian.com [olfactorian.com]
- 11. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 12. angenechemical.com [angenechemical.com]
